
1,1-Diisopropylguanidine sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diisopropylguanidine sulfate: is a chemical compound with the molecular formula C7H19N3O4S . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two isopropyl groups attached to a guanidine moiety, and it is often used in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Diisopropylguanidine sulfate can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of guanidine with isopropylamine under controlled conditions to form 1,1-diisopropylguanidine. This intermediate is then treated with sulfuric acid to yield the sulfate salt.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Diisopropylguanidine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield reduced forms of the compound.
Substitution: The guanidine moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted guanidine compounds.
Wissenschaftliche Forschungsanwendungen
1,1-Diisopropylguanidine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1,1-diisopropylguanidine sulfate involves its interaction with specific molecular targets and pathways. The guanidine moiety can interact with various enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Guanidine: A simpler compound with similar functional groups but lacking the isopropyl substituents.
1,1-Dimethylguanidine: Similar structure but with methyl groups instead of isopropyl groups.
1,1-Diethylguanidine: Similar structure but with ethyl groups instead of isopropyl groups.
Uniqueness: 1,1-Diisopropylguanidine sulfate is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of isopropyl groups can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H19N3O4S |
|---|---|
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
1,1-di(propan-2-yl)guanidine;sulfuric acid |
InChI |
InChI=1S/C7H17N3.H2O4S/c1-5(2)10(6(3)4)7(8)9;1-5(2,3)4/h5-6H,1-4H3,(H3,8,9);(H2,1,2,3,4) |
InChI-Schlüssel |
XPXLDXYVQJWKPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


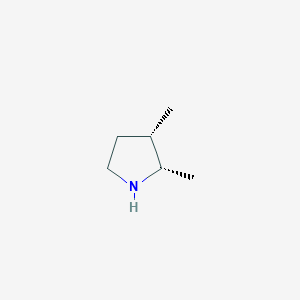
![Benzenamine, 2-[(4-chlorophenoxy)methyl]-](/img/structure/B12107929.png)
![[5-Azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12107934.png)
![N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine](/img/structure/B12107935.png)





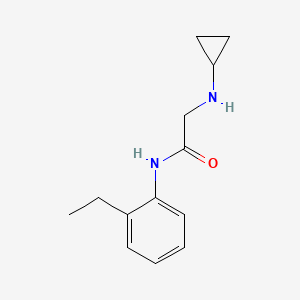
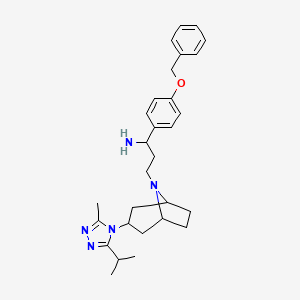
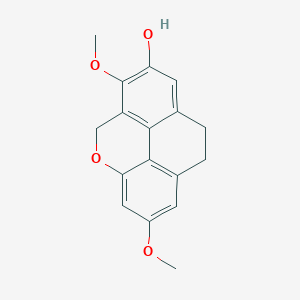
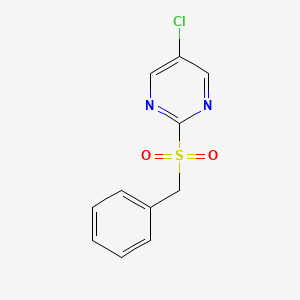
![6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12108000.png)
